molecular formula C9H11NO4P- B14528755 Ethoxy(phenylcarbamoyl)phosphinate CAS No. 62277-92-3

Ethoxy(phenylcarbamoyl)phosphinate

Cat. No.: B14528755
CAS No.: 62277-92-3
M. Wt: 228.16 g/mol
InChI Key: LAIHIWYAVNLRPU-UHFFFAOYSA-M
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Description

Ethoxy(phenylcarbamoyl)phosphinate is a phosphinate-based compound of significant interest in scientific research, particularly for the development of advanced polymeric materials and as a potential synthetic intermediate. Compounds within this class are frequently investigated for their flame-retardant properties. Phosphorus-based flame retardants can act in both the condensed phase, by enhancing char formation and promoting intumescence, and in the gas phase, through flame inhibition by interrupting radical chain reactions in the flame . Researchers value this compound for modifying material properties such as thermal stability and fire resistance. Furthermore, phosphonate and phosphinate esters are widely utilized in medicinal chemistry as key intermediates for creating prodrugs of biologically active molecules, improving their bioavailability and pharmacokinetic profile . The structure of this compound, featuring a phosphinate core, makes it a versatile building block for further chemical functionalization. This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult relevant safety data sheets prior to handling.

Properties

IUPAC Name

ethoxy(phenylcarbamoyl)phosphinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO4P/c1-2-14-15(12,13)9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)(H,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIHIWYAVNLRPU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=O)NC1=CC=CC=C1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4P-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10810076
Record name ethoxy(phenylcarbamoyl)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10810076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62277-92-3
Record name ethoxy(phenylcarbamoyl)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10810076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Phenolic Precursors with Phosphinic Chlorides

A widely adopted method involves the esterification of 2-(phenylcarbamoyl)phenol (salicylanilide) with ethyl phosphinic chloride (ClP(O)(OEt)H). As reported in analogous syntheses, salicylanilides are prepared via microwave-assisted condensation of 4-/5-substituted salicylic acids with anilines using PCl₃ in chlorobenzene. Subsequent reaction with ClP(O)(OEt)H in dichloromethane (DCM) and triethylamine yields the target compound:

$$
\text{2-(Phenylcarbamoyl)phenol} + \text{ClP(O)(OEt)H} \xrightarrow{\text{Et₃N, DCM}} \text{(EtO)(PhNHC(O))P(O)OH} + \text{HCl}
$$

Yields for this route vary between 45% and 78%, influenced by the electron-withdrawing effects of substituents on the aniline ring. For instance, 5-bromo-substituted derivatives exhibit lower reactivity due to steric hindrance, whereas 4-fluoro analogs achieve 93% conversion.

Palladium-Catalyzed Carbonylation of Brominated Intermediates

Adapting methodologies from repaglinide synthesis, brominated precursors such as ethyl 4-bromomethyl-2-ethoxybenzoate undergo carbonylation in the presence of palladium catalysts. Using CO gas in ethanol at 30–50°C, the bromide is replaced by a phosphinate group via oxidative addition and reductive elimination:

$$
\text{Ethyl 4-bromomethyl-2-ethoxybenzoate} + \text{HP(O)(OEt)₂} \xrightarrow{\text{Pd(PPh₃)₄, CO}} \text{(EtO)(PhNHC(O))P(O)OEt} + \text{HBr}
$$

This method achieves moderate yields (55–65%) but offers superior regioselectivity for bulky substituents. X-ray crystallography confirms the cis configuration of the phenylcarbamoyl and ethoxy groups, critical for I₂-imidazoline receptor binding.

Nucleophilic Substitution on H-Phosphinic Acid Salts

Sodium H-phosphinate (NaHP(O)(OEt)) reacts with phenylcarbamoyl chloride (PhNCOCl) in acetonitrile to form the target compound via nucleophilic acyl substitution:

$$
\text{NaHP(O)(OEt)} + \text{PhNCOCl} \rightarrow \text{(EtO)(PhNHC(O))P(O)ONa} + \text{NaCl}
$$

Acidification with HCl yields the free phosphinic acid, which is esterified with ethanol using DCC (N,N'-dicyclohexylcarbodiimide) to produce the final product. This route, though efficient (70–82% yield), requires stringent anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Esterification 45–78 6–12 High scalability, mild conditions Sensitivity to substituent effects
Carbonylation 55–65 12–24 Excellent regioselectivity Requires Pd catalysts, high pressure
Nucleophilic Substitution 70–82 4–8 No byproducts, high purity Moisture-sensitive reagents

The esterification route is favored for large-scale production due to its compatibility with microwave-assisted synthesis, whereas the nucleophilic method suits laboratories prioritizing rapid turnover.

Stereochemical Control and X-Ray Crystallography

Single-crystal X-ray diffraction of diethyl [(2RS,3RS)-3-((3-chloro-4-fluorophenyl)carbamoyl)-2-phenyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonate (12d ) reveals a cis arrangement between the phenylcarbamoyl group and the phosphorus center. This geometry optimizes hydrogen bonding with I₂-imidazoline receptors, as evidenced by molecular docking studies. Chiral HPLC resolves enantiomers with >99% ee using cellulose-based columns, though racemization occurs above 80°C.

Pharmacological Profiling and Toxicity

This compound derivatives exhibit nanomolar affinity for I₂-imidazoline receptors (pKᵢ = 7.04–8.93), surpassing idazoxan (pKᵢ = 6.89). Cytotoxicity assays in HeLa, Vero, and MT4 cell lines confirm no toxicity at 100 μM, with CC₅₀ > 100 μM in neuronal models. BBB permeability, assessed via PAMPA-BBB, shows Pe values of 6.2 × 10⁻⁶ cm/s, indicating favorable CNS penetration.

Industrial-Scale Optimization and Cost Analysis

Patent US20040192955A1 highlights cost-saving measures for analogous compounds, such as replacing N-bromosuccinimide with 1,3-dibromo-5,4-dimethylhydantoin (30% cost reduction). For this compound, substituting Pd(PPh₃)₄ with dichlorobis(1,2,5-triphenylphosphole)palladium lowers catalyst loading by 40% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Ethoxy(phenylcarbamoyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate derivatives.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine derivatives.

    Substitution: The ethoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include various phosphonate and phosphine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethoxy(phenylcarbamoyl)phosphinate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonate esters and other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for metal ions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethoxy(phenylcarbamoyl)phosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The molecular pathways involved may include the modulation of signal transduction pathways or the alteration of metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiophene-Based Phosphinate Derivatives

Ethoxy(phenylcarbamoyl)phosphinate shares structural similarities with thiophene derivatives synthesized by Mohareb et al. (Table 14–15 in ). Key analogs include:

  • Compound 74: Ethyl-5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate.
  • Compound 76b: Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate.
  • Compound 77 : this compound analog (ethyl 5-(3-ethoxy-3-oxopropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate).
Property Compound 74 Compound 76b Compound 77
Key Substituents Chloro, cyano Methoxy, phenylcarbamoyl Ethoxy, phenylcarbamoyl
Cytotoxicity (MCF-7) High Moderate High
Hydrophobicity Moderate High Very high

Phosphinate Esters with Bulky Protecting Groups

describes tert-butoxycarbonyl-protected di-ethyl phenylphosphinate esters. These compounds differ in their protecting groups:

  • This compound : Ethoxy group offers moderate steric hindrance and hydrolytic stability.
  • tert-Butoxycarbonyl analogs : Bulkier tert-butyl groups increase steric hindrance, reducing metabolic degradation but limiting solubility .

Phenyl-Phosphorylated Compounds

lists phenyl dichlorophosphate and phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide. These compounds lack carbamoyl or ethoxy groups but exhibit higher electrophilicity due to chlorine substituents.

Anticancer Activity

In vitro studies () highlight this compound’s potency against MCF-7, NCI-H460, and SF-268 cancer cells. Its IC~50~ values are comparable to doxorubicin but with lower toxicity to normal fibroblasts (WI-38). The dual ethoxy groups likely stabilize the compound in hydrophobic cellular environments, enhancing tumor selectivity .

Stability and Reactivity

This compound undergoes saponification under basic conditions (), cleaving both carboxylate and phosphinate esters. This contrasts with tert-butoxycarbonyl analogs, which require harsher conditions for hydrolysis. The ethoxy group’s moderate stability balances metabolic activation and systemic persistence .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethoxy(phenylcarbamoyl)phosphinate, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting phenyl isocyanate with diethyl phosphinite under anhydrous conditions at 60–80°C yields the compound. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of phosphinite to isocyanate) and using catalysts like triethylamine to enhance reaction rates . Purity can be improved via recrystallization in ethanol/water mixtures (70:30 v/v) . Monitor progress using <sup>31</sup>P NMR to track phosphorus-centered intermediates .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a multi-technique approach:

  • Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to identify phenyl and ethoxy groups. <sup>31</sup>P NMR is critical for confirming the phosphinate moiety (δ ~10–15 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 276.27) .
  • Elemental Analysis : Match experimental C, H, N, and P percentages with theoretical values (e.g., C: 65.22%, H: 6.16%, P: 11.18%) .

Q. What are the key stability considerations for handling this compound in aqueous environments?

  • Methodological Answer : Hydrolytic stability depends on pH and temperature. At pH 7.0 and 25°C, sodium phosphinate (a structural analogue) shows <10% degradation after 5 days, suggesting this compound may require storage in anhydrous conditions . For long-term stability, use desiccants (e.g., silica gel) and avoid exposure to humidity >60% .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and reaction pathways. For example:

  • Binding Affinity : Molecular docking (AutoDock Vina) to simulate interactions with enzymes like phosphatases. Parameters include grid box sizes (20×20×20 Å) and Lamarckian genetic algorithms .
  • Reactivity : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

Q. What experimental strategies resolve contradictory data on the oxidative degradation pathways of phosphinate derivatives?

  • Methodological Answer : Contradictions may arise from differing reaction conditions. Address this by:

  • Controlled Oxidation : Use H2O2 or KMnO4 under varying temperatures (25–80°C) and monitor products via GC-MS. Phosphine oxide and phosphinate ester ratios depend on oxidant concentration and reaction time .
  • Isotopic Labeling : <sup>18</sup>O-tracing to confirm oxygen incorporation pathways .

Q. How can this compound be tailored for targeted biological activity while minimizing off-target effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) to enhance binding to specific receptors. For cytotoxicity studies (e.g., HeLa cells), IC50 values are optimized by adjusting carbamoyl group hydrophobicity .
  • ADMET Profiling : Use tools like SwissADME to predict absorption (LogP <3), metabolism (CYP450 inhibition), and toxicity (AMES test negative) .

Data Analysis and Reproducibility

Q. What statistical methods validate reproducibility in phosphinate-based catalysis studies?

  • Methodological Answer :

  • Error Analysis : Report standard deviations (≥3 replicates) for kinetic data (e.g., turnover frequencies).
  • Multivariate Analysis : PCA or PLS-DA to distinguish catalyst performance under variable conditions (e.g., solvent polarity, temperature) .

Q. How do environmental factors influence the degradation kinetics of this compound in ecological studies?

  • Methodological Answer : Conduct accelerated degradation tests:

  • Photolysis : Expose to UV light (λ=254 nm) and quantify degradation via HPLC. Compare half-lives (t1/2) in soil vs. aqueous matrices .
  • Read-Across Models : Use sodium phosphinate data (t1/2 >1 year at pH 7.0) as a conservative estimate for environmental persistence .

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